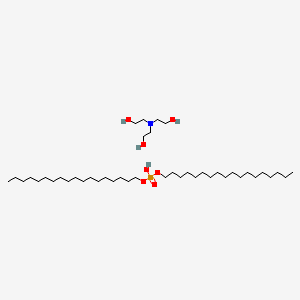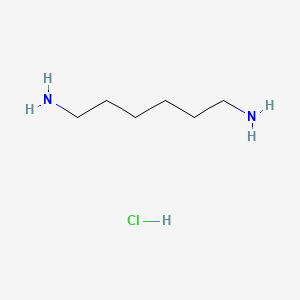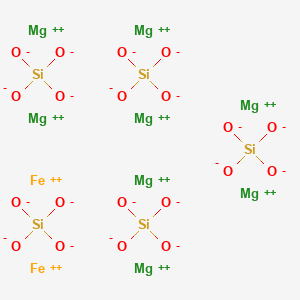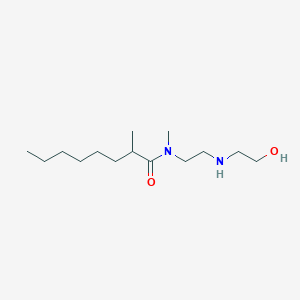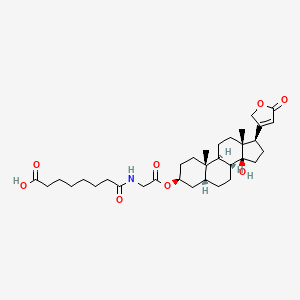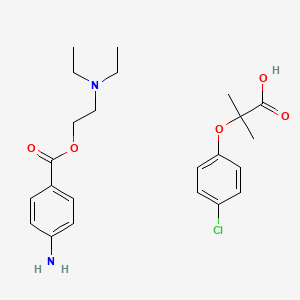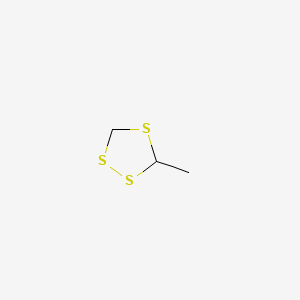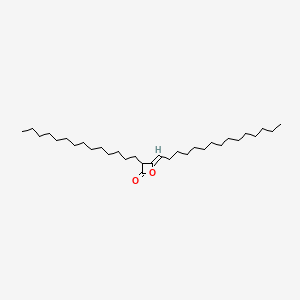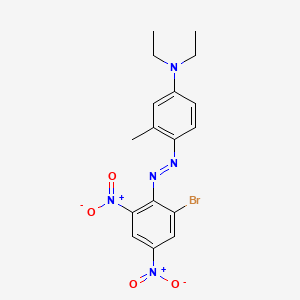
2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate is a chemical compound that belongs to the class of isocyanates. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, which are materials used in foams, elastomers, and coatings. This particular compound is characterized by the presence of two isocyanate groups attached to a cyclohexyl and a tolyl group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate typically involves the reaction of 2-isocyanatocyclohexylmethanol with p-tolyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as dibutyltin dilaurate to enhance the reaction rate and yield. The reaction is performed at elevated temperatures, typically around 80-100°C, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of continuous flow reactors also enables the efficient handling of hazardous isocyanate intermediates, reducing the risk of exposure to toxic substances.
化学反应分析
Types of Reactions
2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate undergoes various types of chemical reactions, including:
Addition Reactions: It can react with alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The isocyanate groups can be substituted by nucleophiles such as water, leading to the formation of carbamic acids.
Polymerization Reactions: It can undergo polymerization to form polyurethanes, which are used in a wide range of applications.
Common Reagents and Conditions
Alcohols and Amines: These reagents are commonly used in addition reactions with isocyanates to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to enhance the reaction rate and yield.
Solvents: Solvents like dichloromethane and toluene are used to dissolve the reactants and facilitate the reaction.
Major Products Formed
Urethanes: Formed by the reaction of isocyanates with alcohols.
Ureas: Formed by the reaction of isocyanates with amines.
Polyurethanes: Formed by the polymerization of isocyanates with polyols.
科学研究应用
2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is used in the modification of biomolecules for various biological studies.
Medicine: It is used in the development of drug delivery systems and medical devices.
Industry: It is used in the production of coatings, adhesives, and sealants.
作用机制
The mechanism of action of 2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The molecular targets and pathways involved in these reactions include the formation of covalent bonds between the isocyanate groups and the nucleophilic sites on the reactants.
相似化合物的比较
Similar Compounds
Methacryloyloxyethyl isocyanate: Similar in reactivity but used primarily in the production of synthetic resins.
2-Isocyanatoethyl methacrylate: Another isocyanate compound used in polymer synthesis.
Uniqueness
2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate is unique due to its dual isocyanate functionality, which allows it to participate in a wide range of chemical reactions and form diverse products. Its structure also provides enhanced reactivity and versatility compared to other isocyanates.
属性
CAS 编号 |
93805-52-8 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC 名称 |
1-isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-7-16(18-11-20)14(8-12)9-13-4-2-3-5-15(13)17-10-19/h6-8,13,15H,2-5,9H2,1H3 |
InChI 键 |
CXFJDACSYSPPFS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N=C=O)CC2CCCCC2N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


